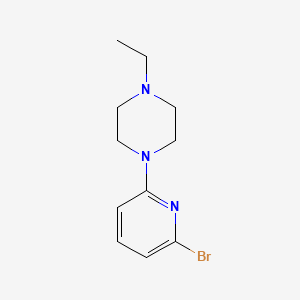

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWVHJZSQMQWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most commonly reported method to prepare 1-(6-bromopyridin-2-yl)-4-ethylpiperazine involves reductive amination of 6-bromopyridine-3-carbaldehyde with ethylpiperazine. This reaction typically uses sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane or acetonitrile.

Reaction Details

- Reactants: 6-bromopyridine-3-carbaldehyde and N-ethylpiperazine

- Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3)

- Solvent: Dichloromethane or acetonitrile

- Conditions: Room temperature to mild reflux under inert atmosphere (nitrogen)

- Yield: Moderate to good yields reported (around 25% to 82-100% depending on purification and scale)

Mechanism

The aldehyde group of 6-bromopyridine-3-carbaldehyde reacts with the secondary amine group of ethylpiperazine to form an imine intermediate, which is then reduced in situ by sodium triacetoxyborohydride to yield the desired secondary amine product.

Example from Literature

- A study reported the synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine in 25% yield by reductive amination using sodium triacetoxyborohydride, highlighting the efficiency of this approach for building complex molecules in medicinal chemistry.

- Another patent describes a similar procedure where 6-bromo-pyridine-3-carbaldehyde and N-ethylpiperazine react in dichloromethane with sodium triacetoxyborohydride to afford 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine, which can be further transformed under various conditions.

Nucleophilic Substitution of Halogenated Pyridine Derivatives with Ethylpiperazine

Method Overview

Another synthetic route involves direct nucleophilic aromatic substitution (SNAr) of halogenated pyridine derivatives, such as 6-bromo-2-chloropyridine, with ethylpiperazine.

Reaction Details

- Reactants: 6-bromo-2-chloropyridine and ethylpiperazine

- Solvent: Ethanol, methanol, or acetonitrile

- Conditions: Reflux under inert atmosphere

- Purification: Recrystallization or chromatography to isolate hydrochloride salt or free base

- Yield: Generally good yields (>75%) with optimized conditions

Notes

- The reaction proceeds via displacement of the chlorine atom by the nucleophilic nitrogen of ethylpiperazine.

- Careful control of reaction temperature and stoichiometry (slight excess of piperazine) improves yield and purity.

- Industrial production often employs continuous flow reactors and automated purification to enhance scalability and reproducibility.

Catalytic Coupling Reactions for Advanced Derivatives

Method Overview

More complex derivatives involving this compound can be synthesized via palladium-catalyzed coupling reactions starting from intermediates like 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine.

Reaction Details

- Catalysts: Pd-based catalysts such as tris(dibenzylideneacetone)dipalladium or Pd2(dba)3 with phosphine ligands

- Ligands: 2-(Dicyclohexylphosphino)biphenyl or similar

- Base: Lithium hexamethyldisilazide (LiHMDS) or other strong bases

- Solvent: Tetrahydrofuran (THF) or similar aprotic solvents

- Conditions: Inert atmosphere, controlled temperature

- Purpose: To introduce further functional groups or cyclize to heterocyclic systems

- Yields: Variable, depending on substrate and reaction optimization

Workup and Purification

- Extraction with organic solvents such as ethyl acetate after reaction completion.

- Drying over anhydrous sodium sulfate.

- Purification by silica gel column chromatography using solvent gradients (e.g., petroleum ether to ethyl acetate or dichloromethane to methanol mixtures).

- Crystallization from suitable solvents to obtain hydrochloride salts or free bases.

- Characterization by ^1H NMR, ^13C NMR, FTIR, and HRMS to confirm structure and purity.

Data Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Reductive Amination | 6-bromopyridine-3-carbaldehyde + N-ethylpiperazine | NaBH(OAc)3, DCM/Acetonitrile, RT to reflux, inert atmosphere | 25% - 82-100% | Widely used, mild conditions, scalable |

| Nucleophilic Aromatic Substitution | 6-bromo-2-chloropyridine + N-ethylpiperazine | Ethanol/methanol, reflux, inert atmosphere | >75% | Industrially relevant, direct substitution |

| Palladium-Catalyzed Coupling | 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine + coupling partners | Pd catalysts, phosphine ligands, THF, inert atmosphere | Variable | For advanced derivatives and functionalization |

Research Findings and Observations

- The reductive amination method is favored for its mild conditions and straightforward procedure, making it suitable for laboratory-scale synthesis and medicinal chemistry applications.

- Nucleophilic substitution provides a robust industrial route, especially when combined with optimized reaction parameters and continuous flow techniques to enhance yield and purity.

- Catalytic coupling expands the chemical space accessible from this compound, enabling the synthesis of complex heterocycles and bioactive molecules.

- Purification and handling protocols are critical to maintain compound integrity, with storage under inert atmosphere and low temperature recommended to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine has potential as a pharmacophore in drug development due to its unique structural features. It is being investigated for:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for interaction with specific molecular targets involved in cancer progression.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Biological Studies

The compound's ability to interact with various biological targets makes it useful in several biological studies:

- Enzyme Inhibition : It acts as an inhibitor of kinases involved in signaling pathways, such as the p38 MAPK pathway, which is crucial in inflammatory responses and cancer development.

- Receptor Binding Studies : Its binding affinity to specific receptors can be studied using docking simulations, providing insights into its potential therapeutic applications.

Materials Science

In materials science, this compound is explored for its electronic properties:

- Organic Electronics : The compound's stability and electronic characteristics make it suitable for applications in organic semiconductors and other electronic materials.

Anticancer Activity

Several studies have investigated the anticancer activity of this compound:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | Low micromolar | Significant cytotoxicity observed |

| A549 (Lung) | Low micromolar | Potent antiproliferative activity noted |

These findings indicate that the compound has potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

Research has demonstrated that the compound can inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells:

- Mechanism : The inhibition involves downregulation of TNF-alpha and IL-6 cytokines, suggesting its role as an anti-inflammatory agent.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the bromopyridine moiety and the ethylpiperazine group.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The bromopyridine moiety plays a crucial role in binding to the target site, while the piperazine ring provides structural flexibility.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects

- Ethyl vs.

- Bromopyridine Position : The 6-bromo-2-pyridinyl group in the target compound contrasts with 3-pyridinyl or phenyl substituents (e.g., 1-(4-Bromophenyl)-4-methylpiperazine), altering electronic interactions and binding affinities in biological systems .

- Linkage Variations : Compounds like 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine feature a methylene bridge between the pyridine and piperazine, reducing conjugation effects compared to direct attachment in the target compound .

Biological Activity

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a brominated pyridine moiety. This unique structure contributes to its biological profile, enhancing its interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The compound has been shown to exhibit:

- Anticancer Activity : It may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies indicate that it could inhibit Bcl-XL, leading to increased cell death in tumor cells .

- Neuropharmacological Effects : The compound's piperazine structure is known for its affinity towards various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are critical in treating mood disorders.

Biological Activity Data

Research has revealed significant biological activities associated with this compound. Below is a summary table highlighting key findings from various studies:

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various piperazine derivatives, this compound exhibited significant cytotoxic effects against leukemia cell lines with an IC50 value of approximately 0.8 µM. The mechanism involved the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to enhanced apoptosis .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of the compound, revealing its potential as a serotonin receptor modulator. In vitro assays indicated that the compound could enhance serotonin levels, suggesting implications for mood regulation and anxiety disorders.

Research Findings

Recent studies have further elucidated the biological profile of this compound:

- Cytotoxicity Assays : The compound demonstrated potent cytotoxicity across multiple cancer cell lines, particularly those associated with hematological malignancies.

- Molecular Docking Studies : Computational analyses indicated favorable binding affinities to targets such as Bcl-XL and serotonin receptors, supporting experimental findings on its mechanism of action .

- Comparative Analysis : When compared to other piperazine derivatives, this compound showed enhanced activity due to the presence of the bromine atom in the pyridine ring, which likely increases lipophilicity and receptor interaction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, and what are their critical reaction conditions?

- Answer: The compound can be synthesized via alkylation or cross-coupling reactions . For instance:

- N-Alkylation of piperazine derivatives using brominated pyridine precursors (e.g., 6-bromopyridin-2-ylmethyl halides) in the presence of bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Suzuki-Miyaura coupling with boronic acid derivatives and palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the bromopyridinyl moiety. Reaction conditions typically involve refluxing in DME/water with Na₂CO₃ as a base .

- Key intermediates like 1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine (CAS: 1231930-25-8) highlight the use of bromopyridine building blocks .

Q. How is the compound structurally characterized using spectroscopic and chromatographic techniques?

- Answer:

- NMR (¹H/¹³C) : Assigns protons and carbons to the piperazine ring, ethyl group, and bromopyridinyl substituent. For example, the deshielded proton signals near δ 3.5–4.0 ppm correspond to the piperazine ring .

- GC-MS/HPLC : Validates purity and molecular weight. A molecular ion peak at m/z ~285 (C₁₁H₁₅BrN₃) confirms the structure .

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve ambiguities in the molecular geometry of bromopyridinyl piperazine derivatives?

- Answer:

- SHELXL refines crystallographic data by optimizing bond lengths, angles, and thermal parameters. For bromopyridinyl systems, it resolves positional disorder in the pyridine ring or piperazine chair conformation .

- Twinned data handling : SHELXE robustly phases high-symmetry crystals, critical for bromine-heavy compounds where heavy-atom effects complicate data .

- Example: SHELXPRO interfaces with molecular dynamics tools to validate hydrogen-bonding networks between the piperazine N-H and bromopyridinyl halogen .

Q. What strategies address discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT)?

- Answer:

- Conformational analysis : Compare DFT-optimized geometries (e.g., piperazine ring puckering) with NMR coupling constants. Adjust solvent models (e.g., PCM for DMSO) to match experimental shifts .

- Dynamic effects : Use variable-temperature NMR to detect restricted rotation in the ethyl or bromopyridinyl groups, which DFT may oversimplify .

- Data reconciliation : Cross-validate IR/Raman spectra with computational vibrational modes, adjusting scaling factors for halogenated systems .

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing bromopyridinyl groups into piperazine scaffolds?

- Answer:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates. Evidence shows >68% yields when coupling tert-butyl piperazine-carboxylate derivatives with 4-bromopyridine .

- Solvent/base optimization : DME/water mixtures with Na₂CO₃ minimize side reactions. Microwave-assisted heating (120°C, 30 min) improves efficiency .

- Boronic acid pre-activation : Use pinacol boronate esters to enhance stability and reactivity in aqueous conditions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

- Answer:

- Steric vs. electronic effects : The bromine atom’s position (para vs. meta) on pyridine affects reactivity. For example, 6-bromopyridin-2-yl derivatives show slower SNAr rates due to steric hindrance compared to 3-bromo analogs .

- Solvent dependency : Conflicting yields may arise from using DMF (promoting elimination) vs. THF (favoring substitution). Controlled studies with ⁷⁹Br NMR track reaction progress .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed couplings for regioselectivity ; use LiAlH₄ for reductive amination steps in piperazine functionalization .

- Characterization : Combine XRD (SHELX) with DFT to validate stereochemistry .

- Biological Testing : Screen for receptor binding using SPR or radioligand assays, noting the ethyl group’s role in modulating lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.